AM-6494 is a synthetic organic compound that serves as a potent inhibitor of beta-secretase 1, also known as BACE1. This enzyme plays a critical role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. AM-6494 has shown oral efficacy in reducing amyloid-beta load in preclinical models, making it a promising candidate for Alzheimer's disease treatment. Its development has advanced to preclinical evaluation, indicating significant interest in its therapeutic potential .
AM-6494 is classified under synthetic organic compounds, specifically designed as an inhibitor for BACE1. Its IUPAC name is N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide. The compound is cataloged in various chemical databases, including PubChem and the IUPHAR/BPS Guide to Pharmacology .
The synthesis of AM-6494 involves several steps that utilize standard organic chemistry techniques. While specific procedural details are not extensively documented in public databases, the synthesis likely includes:
The precise synthetic route may vary based on optimization for yield and purity .
AM-6494 features a complex molecular structure characterized by:
The molecular formula for AM-6494 is C₁₈H₁₈F₂N₄O₂S, with a molecular weight of approximately 372.43 g/mol. The compound's three-dimensional structure has been elucidated through co-crystallization studies with BACE1, providing insights into its binding interactions .
AM-6494 primarily functions through its interaction with BACE1, leading to the inhibition of this enzyme's activity. The key reactions include:
The inhibition mechanism has been studied using kinetic assays that measure the compound's effect on BACE1 activity in vitro .
The mechanism of action for AM-6494 involves:
In preclinical studies, AM-6494 has demonstrated significant reductions in both soluble and insoluble forms of amyloid-beta in animal models, highlighting its potential therapeutic effects .
AM-6494 exhibits several notable physical and chemical properties:
The compound's melting point and boiling point have not been extensively reported but are critical for understanding its behavior under various conditions .
AM-6494 is primarily being investigated for its applications in treating Alzheimer's disease due to its role as a selective BACE1 inhibitor. Its ability to reduce amyloid-beta levels positions it as a potential disease-modifying therapy aimed at slowing the progression of Alzheimer's disease.
In addition to its therapeutic potential, AM-6494 serves as a valuable tool compound in research settings aimed at understanding the mechanisms underlying amyloid-beta production and clearance .
β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that initiates amyloid-β (Aβ) peptide production in Alzheimer's disease (AD) pathogenesis. By cleaving amyloid precursor protein (APP), BACE1 generates neurotoxic Aβ fragments (predominantly Aβ40 and Aβ42), which aggregate into plaques driving neurodegeneration [1] [7]. This enzyme has been extensively validated as a therapeutic target because its inhibition reduces Aβ production at the earliest stage of the amyloidogenic cascade [3] [4]. Despite decades of research, no BACE1 inhibitor has achieved clinical approval, underscoring the complexity of targeting this enzyme while avoiding off-target biological effects [4] [7].
Table 1: Key BACE1 Inhibitors in Clinical Development
Compound Name | Developmental Phase | Outcome | Primary Challenge |
---|---|---|---|
Verubecestat | Phase III | Terminated (2018) | Cognitive worsening, lack of efficacy |
Umibecestat | Phase II/III | Terminated (2019) | Cognitive decline, safety concerns |
Elenbecestat | Phase III | Terminated (2019) | Liver toxicity |
Lanabecestat | Phase III | Terminated (2018) | Futility |
AM-6494 | Preclinical | Advanced (2019) | High selectivity, robust Aβ reduction |
BACE1 catalyzes the rate-limiting step in Aβ genesis through extracellular cleavage of APP. This produces soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99), which γ-secretase subsequently processes into Aβ peptides [1] [5]. Crucially, Aβ42 aggregates exhibit pronounced neurotoxicity and form insoluble plaques that disrupt synaptic function—a pathological hallmark of AD [3] [7]. Genetic evidence confirms BACE1's centrality: BACE1 knockout mice show near-complete elimination of Aβ production without severe phenotypes, supporting its pharmacological viability [4] [9]. However, BACE1’s active site is large (~1,100 ų) and hydrophilic, necessitating inhibitors with high molecular weight that challenge blood-brain barrier (BBB) penetration [3] [7]. Additionally, BACE1 processes substrates beyond APP (e.g., neuregulin, SEZ6), raising concerns about mechanism-based toxicities with chronic inhibition [4] [8].
Early BACE1 inhibitors faced interrelated hurdles in selectivity, brain penetration, and mechanism-based toxicity:
Selectivity Limitations: BACE2, a homolog sharing 75% sequence identity with BACE1, regulates melanosome maturation and pigmentation. Non-selective inhibitors (e.g., LY2886721) induced skin hypopigmentation in clinical trials due to BACE2 inhibition [2] [9]. Similarly, off-target inhibition of cathepsin D caused retinal toxicity in animal models [4] [7].
BBB Penetration Issues: Peptidomimetic inhibitors (e.g., OM99-2) exhibited potent enzymatic inhibition but poor brain bioavailability due to P-glycoprotein (P-gp) efflux or high polarity. This limited their ability to engage CNS BACE1 effectively [3] [7].
Mechanism-Based Toxicity: Clinical trials of umibecestat and verubecestat revealed cognitive worsening—possibly from impaired BACE1 processing of synaptic proteins like SEZ6. Additionally, γ-secretase inhibitors (e.g., semagacestat) showed notch-mediated toxicities, highlighting risks of modulating APP processing [4] [5] [7].
Clinical Failures: By 2019, >10 BACE1 inhibitors were discontinued in Phase II/III trials due to safety or futility (Table 1). This included JNJ-54861911 (abnormal liver enzymes) and CNP-520 (cognitive decline), underscoring the delicate balance required for therapeutic success [4] [7].
AM-6494 (compound 20 in discovery studies) emerged from systematic optimization of cyclopropylthiazine scaffolds to address prior limitations [2] [9] [10]. Its advancement was driven by three breakthrough attributes:
Unprecedented Selectivity: AM-6494 exhibits a BACE2/BACE1 IC50 ratio of 47—significantly higher than earlier inhibitors (typically <10). This was achieved via strategic cyclopropyl substitution enhancing steric complementarity with BACE1’s S3 subpocket while destabilizing BACE2 binding [2] [9] [10]. In 13-day mouse hypopigmentation studies, AM-6494 (50 mg/kg/day) showed no fur depigmentation, confirming in vivo BACE2 sparing [2] [10].
Optimal Pharmacodynamic Profile: In rats and non-human primates, oral administration achieved robust, dose-dependent reductions in CSF (up to 75%) and brain Aβ40 (up to 60%) [2] [9]. This correlated with high brain-to-plasma ratios (0.5–0.8), indicating efficient BBB penetration—a property attributed to moderate lipophilicity (cLogP ~3.2) and low P-gp susceptibility [2] [3].
Enhanced Binding Stability: Computational studies revealed AM-6494’s superior binding kinetics versus predecessors like umibecestat. Accelerated molecular dynamics (aMD) simulations demonstrated that AM-6494 stabilizes BACE1’s "flap-closed" conformation via van der Waals interactions with Tyr14, Leu30, Tyr71, and Gly230. This resulted in a calculated binding free energy of –50.2 kcal/mol—approximately 30% stronger than umibecestat [1] [3]. Principal component analysis (PCA) confirmed reduced flap flexibility in BACE1-AM-6494 complexes, explaining its nanomolar potency (IC50 = 0.4 nM) [1].
Table 2: Key Molecular and Pharmacological Attributes of AM-6494
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C~22~H~21~F~2~N~5~O~3~S | Optimal size (MW 473.5 Da) for brain penetration |
BACE1 IC50 | 0.4 nM | Sub-nanomolar enzymatic inhibition |
BACE2 Selectivity Ratio | 47 | Minimizes hypopigmentation risk |
Brain-to-Plasma Ratio | 0.8 (Rat) | Efficient CNS penetration |
Dominant Binding Energy | van der Waals (Tyr14, Leu30, Tyr71, Gly230) | Stabilizes closed-flap conformation |
Aβ40 Reduction (CSF/Brain) | 75% (CSF), 60% (Brain) in primates | Robust target engagement in vivo |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7